molecular formula C11H19N3O2 B14886002 3-(2-Methoxyethyl)-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole

3-(2-Methoxyethyl)-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B14886002
M. Wt: 225.29 g/mol
InChI Key: RUBAYSPLYNPHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxyethyl)-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(piperidin-2-ylmethyl)hydrazine with 2-methoxyethyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to precisely control the temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

3-(2-Methoxyethyl)-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyethyl)-5-(piperidin-2-ylmethyl)-1,2,4-thiadiazole: Similar structure but contains a sulfur atom in place of one of the nitrogen atoms in the oxadiazole ring.

    3-(2-Methoxyethyl)-5-(piperidin-2-ylmethyl)-1,2,4-triazole: Contains an additional nitrogen atom in the ring structure.

Uniqueness

3-(2-Methoxyethyl)-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole is unique due to its specific combination of functional groups and the stability of the oxadiazole ring. This stability makes it a valuable compound for various applications, as it can withstand a range of chemical reactions and conditions without decomposing.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

3-(2-methoxyethyl)-5-(piperidin-2-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C11H19N3O2/c1-15-7-5-10-13-11(16-14-10)8-9-4-2-3-6-12-9/h9,12H,2-8H2,1H3

InChI Key

RUBAYSPLYNPHTO-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NOC(=N1)CC2CCCCN2

Origin of Product

United States

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